1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituents involved but often include the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Uniqueness: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its fused ring structure, which combines the properties of both imidazole and pyrazole. This fusion results in distinct chemical reactivity and potential biological activities that are not observed in the individual components .
Properties
IUPAC Name |
1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYHHCMCASXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-16-9 | |
Record name | 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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